N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a nitro group, a hydroxyl group, and a sulfonamide group attached to a benzene ring, making it a molecule of interest for various chemical and biological studies.
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide, also known as Fenretinide , primarily targets cancer cells . It has been investigated for potential use in the treatment of various types of cancer, including prostate cancer and breast cancer .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in certain tissues, such as breast tissue, which contributes to its effectiveness against specific types of cancer .
Biochemical Pathways
Fenretinide’s mode of action involves the induction of apoptosis rather than differentiation, an effect that is strikingly different from that of vitamin A . This property renders Fenretinide an attractive candidate for cancer chemoprevention . The biosynthesis of phenolic compounds present in foods has been discussed, based on each class .
Result of Action
Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells. This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Action Environment
The action of Fenretinide can be influenced by various environmental factors. For instance, it has been found to be functional under hypoxic conditions, such as those within tumors . Furthermore, its action is p53 independent and caspase independent, making it a versatile tool in the fight against cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves the nitration of a precursor compound followed by sulfonation. One common method includes the nitration of 2-methylbenzenesulfonamide to introduce the nitro group at the 5-position. This is followed by a coupling reaction with 4-hydroxyphenylamine under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It can inhibit the growth of certain bacteria by interfering with their metabolic processes.
Medicine: The compound’s structure makes it a candidate for drug development, especially in the search for new antibiotics and anti-inflammatory agents.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.
3-((4-hydroxyphenyl)amino)propanoic acid: Studied for its antioxidant and anticancer activities.
Uniqueness: N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group allows for reduction reactions, while the sulfonamide group provides antimicrobial properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-9-2-5-11(15(17)18)8-13(9)21(19,20)14-10-3-6-12(16)7-4-10/h2-8,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGZYFQKLRLDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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